molecular formula C12H18BrNO B1381949 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine CAS No. 1551635-62-1

1-(4-Bromo-2-isobutoxyphenyl)-ethylamine

Cat. No. B1381949
M. Wt: 272.18 g/mol
InChI Key: SEYDAILGSHOBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is a chemical compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol1. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine”.



Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is defined by its molecular formula, C12H18BrNO1. However, I couldn’t find detailed information on its structural analysis.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine”.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” are not available in the current resources.


Scientific Research Applications

Metabolism and Pharmacokinetics Studies

Enzymatic Acylation and Resolution

  • Research on the enantioselective enzymatic acylation of similar compounds suggests potential methods for resolving and synthesizing enantiomerically pure forms of 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (Gill, Das, & Patel, 2007).

Sigma Receptor Imaging

  • Compounds like N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine and related bromo derivatives show high affinity for sigma-1 and sigma-2 subtype receptors, suggesting a potential application in sigma receptor imaging for tumors using analogs like 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (John et al., 1996).

Antidepressant Activity Studies

  • Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for antidepressant activity indicate a potential research avenue for 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine in exploring its effects on neurotransmitter uptake and potential antidepressant properties (Yardley et al., 1990).

Dopamine Receptor Ligands

  • The synthesis of derivatives like 2-(4-chloro-3-hydroxyphenyl)ethylamine and their evaluation as dopamine receptor ligands suggest a similar potential for 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine in the study of dopamine receptors (Claudi et al., 1992).

Safety And Hazards

“1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is not intended for human or veterinary use1. It’s important to handle it with appropriate safety measures.


Future Directions

The future directions of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” are not clear from the current resources. It’s used for research purposes1, which suggests it may have potential applications in scientific advancements.


properties

IUPAC Name

1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDAILGSHOBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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